molecular formula C16H19F2NO3 B3221742 tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate CAS No. 1207984-91-5

tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate

Cat. No.: B3221742
CAS No.: 1207984-91-5
M. Wt: 311.32
InChI Key: OLXPRJZWYJVTID-UONOGXRCSA-N
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Description

Tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate is a synthetic organic compound with notable characteristics and various applications in scientific research. This compound features a dihydropyran ring substituted with a difluorophenyl group and a carbamate moiety, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with commercially available precursors such as 2,5-difluorobenzaldehyde and dihydropyran.

  • Step-by-Step Process

    • Formation of Intermediate: : The 2,5-difluorobenzaldehyde undergoes an aldol condensation reaction with a suitable donor molecule under basic conditions to form an intermediate.

    • Cyclization Reaction: : The intermediate then undergoes a cyclization reaction in the presence of an acid catalyst to form the dihydropyran ring.

    • Carbamoylation: : The dihydropyran derivative is treated with tert-butyl chloroformate and a base to introduce the carbamate group, yielding the final product.

Industrial Production Methods

In an industrial setting, the production process may involve:

  • Optimization of reaction conditions for higher yield and purity.

  • Use of continuous flow reactors to enhance efficiency.

  • Implementation of robust purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of hydroxylated products.

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

  • Hydroxylated derivatives: from oxidation reactions.

  • Reduced alcohols: or amines from reduction reactions.

  • Substituted derivatives: at the aromatic ring through nucleophilic substitution.

Scientific Research Applications

In Chemistry

  • Synthesis of Complex Molecules: : Serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

  • Catalysis: : Used as a ligand or catalyst in various organic reactions.

In Biology

  • Biological Probes: : Acts as a probe to study enzyme-substrate interactions.

  • Bioconjugation: : Employed in the modification of biomolecules for bioconjugation studies.

In Medicine

  • Drug Development: : Explored for its potential therapeutic effects and as a precursor in drug synthesis.

In Industry

  • Material Science: : Used in the development of advanced materials with specific properties.

  • Agriculture: : Investigated for potential use in agrochemical formulations.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The mechanism involves:

  • Binding to active sites of enzymes, inhibiting or modulating their activity.

  • Interaction with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((2R,3S)-2-phenyl-3,4-dihydro-2H-pyran-3-yl)carbamate: : Lacks the difluorophenyl group, resulting in different reactivity and applications.

  • tert-Butyl ((2R,3S)-2-(4-fluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate: : Contains a monofluorophenyl group, leading to variations in chemical properties.

Uniqueness

The presence of the difluorophenyl group in tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate imparts distinct electronic and steric effects, enhancing its reactivity and making it a valuable compound for various applications in scientific research and industry.

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Properties

IUPAC Name

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO3/c1-16(2,3)22-15(20)19-13-5-4-8-21-14(13)11-9-10(17)6-7-12(11)18/h4,6-9,13-14H,5H2,1-3H3,(H,19,20)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXPRJZWYJVTID-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=COC1C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC=CO[C@@H]1C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate
Reactant of Route 2
tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate
Reactant of Route 3
tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate
Reactant of Route 4
tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate
Reactant of Route 5
tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate

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